Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Catalog No.
S15864502
CAS No.
M.F
C10H16O4
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-ca...

Product Name

Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

IUPAC Name

methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C10H16O4/c1-7-6-13-5-4-10(7)9(2,14-10)8(11)12-3/h7H,4-6H2,1-3H3

InChI Key

VRVUYWCDZGWUJM-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC12C(O2)(C)C(=O)OC

Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which incorporates a dioxaspiro framework. The molecular formula for this compound is C10H16O4C_{10}H_{16}O_{4}, and it features a dioxaspiro arrangement that contributes to its chemical reactivity and potential biological activity. The compound is notable for its applications in synthetic organic chemistry and as a potential lead in pharmaceutical research due to its unique structural properties.

Typical of esters and cyclic ethers. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Hydrolysis: Breaking down in the presence of water to yield the corresponding carboxylic acid and alcohol.
  • Oxidation: The presence of dioxaspiro groups may facilitate oxidation reactions, potentially leading to the formation of ketones or aldehydes.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecular architectures.

Research into the biological activity of methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is limited but suggests potential pharmacological properties. Compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer properties: Some spirocyclic compounds have been shown to modulate cellular pathways involved in cancer progression.
  • Antimicrobial activity: The structural features may contribute to interactions with microbial enzymes or membranes.

Further studies are necessary to elucidate the specific biological effects of this compound.

Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can be synthesized through several methods:

  • Cyclization Reactions: Utilizing precursors containing appropriate functional groups that can undergo cyclization to form the spiro structure.
  • Diels-Alder Reactions: Employing diene and dienophile combinations that yield the desired spirocyclic framework.
  • Oxidative Rearrangement: Using oxidizing agents to facilitate rearrangements that lead to the formation of the dioxaspiro structure from simpler precursors.

The choice of synthesis method often depends on the availability of starting materials and desired yields.

Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for designing new drugs due to its unique structure.
  • Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Investigating its properties for use in polymers or other materials due to its structural characteristics.

Interaction studies involving methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies can reveal:

  • Binding Affinities: Determining how strongly the compound binds to target proteins or enzymes.
  • Mechanisms of Action: Elucidating how the compound affects biological pathways at a molecular level.

Such studies are crucial for assessing the therapeutic potential of this compound.

Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylateC10H16O4C_{10}H_{16}O_{4}Contains different methyl substitutions affecting reactivity
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC11H18O3C_{11}H_{18}O_{3}Features an oxaspiro group instead of dioxaspiro
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dioneC8H10O4C_{8}H_{10}O_{4}A dione structure that may exhibit different reactivity patterns

These compounds highlight the diversity within spirocyclic chemistry while emphasizing the unique aspects of methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate in terms of its specific substitutions and potential applications.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Exact Mass

200.10485899 g/mol

Monoisotopic Mass

200.10485899 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types